(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-6-8-20-9-7-12)15(10-19)16(22)13-2-4-14(18)5-3-13/h2-9,21H,11H2,1H3/b17-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYFHKUGJXSZBF-ICFOKQHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile (CAS Number: 866009-21-4) is a synthetic organic molecule notable for its complex structure, which includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinyl substituent. This article explores the biological activities associated with this compound, focusing on its potential anticancer, antimicrobial, and neuroactive properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of 365.88 g/mol. The presence of multiple functional groups may enhance its biological activities compared to simpler analogs. The Z-configured double bond contributes to its distinct reactivity profile.
Predicted Biological Activities
Based on structural analysis and comparisons with similar compounds, the following biological activities are anticipated:
- Anticancer Properties : Compounds with nitrile and aromatic systems often exhibit inhibition of cancer cell proliferation. Similar structures have been studied for their efficacy against various cancer types.
- Antimicrobial Effects : The morpholine ring may enhance interactions with biological targets, suggesting potential antimicrobial activity against bacteria and fungi.
- Neuroactive Properties : Morpholine derivatives are known for their ability to cross the blood-brain barrier, indicating possible applications in treating neurological disorders.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its binding affinity and specificity toward target proteins.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorobenzonitrile | Chlorobenzene with a nitrile group | Antimicrobial |
| Morpholine derivatives | Contain morpholine rings | Neuroactive |
| Methylthio derivatives | Methylsulfanyl group | Anticancer |
Case Studies and Research Findings
Research into compounds similar to this compound has shown promising results:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that nitrile-containing compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may have similar effects.
- Antimicrobial Efficacy : Research in Pharmaceutical Biology indicated that morpholine derivatives possess broad-spectrum antimicrobial properties, which could extend to this compound due to the presence of the morpholine moiety.
- Neuroactive Potential : A review in Neuroscience Letters discussed various morpholine derivatives that have shown promise in treating neurological disorders, supporting the hypothesis that this compound may also exhibit neuroactive effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Bioactivity: The pyridin-4-ylmethylamino group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., kinases), whereas sulfonamide substituents in analogs (e.g., ) improve aqueous solubility and metabolic stability. Methylsulfanyl (SCH₃) groups, as seen in the target compound, contribute to hydrophobic interactions in binding pockets but may reduce solubility compared to sulfonamide derivatives.
Crystallographic Insights :
- Analogous compounds, such as (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile, crystallize in the orthorhombic P212121 space group with unit cell parameters a = 8.9432 Å, b = 10.3004 Å, c = 24.9240 Å. These structural data suggest that bulky substituents (e.g., 4-methylbenzenesulfonamido) enforce planar conformations in the enenitrile core, which may stabilize π-π stacking interactions.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods used for hydrazone derivatives of bis-3-oxopropanenitriles, such as reactions with diazonium salts or catalytic piperidine-mediated condensations. For example, describes the use of diazotized p-chloroaniline to form hydrazone derivatives, a strategy adaptable for introducing chlorobenzoyl groups.
Reactivity and Stability :
- α,β-unsaturated nitriles are prone to Michael addition reactions. The presence of electron-withdrawing groups (e.g., 4-chlorobenzoyl) increases electrophilicity at the β-carbon, making the compound reactive toward nucleophiles like thiols or amines.
Research Implications and Gaps
- Comparative studies with analogs (e.g., ) are needed to validate this hypothesis.
- Material Science Applications : The conjugated enenitrile system could serve as a building block for organic semiconductors, though this remains unexplored.
- Stereochemical Sensitivity : The 2Z,Z configuration must be rigorously controlled during synthesis, as stereoisomers may exhibit divergent properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
